N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide is an organic compound that features a methoxyphenyl group, an ethyl chain, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyacetophenone and thiophenol.
Formation of Intermediate: The 3-methoxyacetophenone undergoes a Friedel-Crafts acylation reaction with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.
Amidation: The intermediate is then reacted with acetic anhydride and ammonium acetate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-ethoxy-4-methoxyphenyl)ethyl]-2-(methylsulfonyl)acetamide: Similar structure but with an ethoxy group and a methylsulfonyl group.
N-[1-(3-methoxyphenyl)ethyl]-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a phenylsulfanyl group.
Uniqueness
N-[1-(3-methoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenylsulfanyl groups allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13(14-7-6-8-15(11-14)20-2)18-17(19)12-21-16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXXNTLPTAFOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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